N-(6-chloro-1,3-benzothiazol-2-yl)-3-(oxolan-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(oxolan-2-yl)propanamide, also known as BTA-CBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTA-CBP is a potent inhibitor of protein-protein interactions, making it a promising candidate for drug discovery and development.
Wirkmechanismus
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(oxolan-2-yl)propanamide works by binding to the interface between two proteins and preventing them from interacting with each other. This mechanism of action is known as protein-protein interaction inhibition. N-(6-chloro-1,3-benzothiazol-2-yl)-3-(oxolan-2-yl)propanamide has a unique structure that allows it to bind to a wide range of proteins, making it a versatile inhibitor.
Biochemical and Physiological Effects:
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(oxolan-2-yl)propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(6-chloro-1,3-benzothiazol-2-yl)-3-(oxolan-2-yl)propanamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(6-chloro-1,3-benzothiazol-2-yl)-3-(oxolan-2-yl)propanamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(oxolan-2-yl)propanamide is its high potency and selectivity. It has been shown to have a low toxicity profile, making it a promising candidate for drug development. However, one of the limitations of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(oxolan-2-yl)propanamide is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(oxolan-2-yl)propanamide. One area of research is the development of more potent and selective inhibitors of protein-protein interactions. Another area of research is the optimization of the synthesis method to improve the yield and efficiency of the process. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(oxolan-2-yl)propanamide and its potential applications in various fields.
Synthesemethoden
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(oxolan-2-yl)propanamide involves a multi-step process that starts with the reaction of 2-aminothiophenol and 2-chloroacetyl chloride to give 6-chloro-1,3-benzothiazol-2-yl)acetyl chloride. This intermediate is then reacted with oxolane-2-carboxylic acid to give N-(6-chloro-1,3-benzothiazol-2-yl)-3-(oxolan-2-yl)propanamide. The overall yield of this synthesis is around 30%, making it a relatively efficient process.
Wissenschaftliche Forschungsanwendungen
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(oxolan-2-yl)propanamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the interaction between the transcription factor c-Myc and its binding partner Max, which is involved in the development of various types of cancer. N-(6-chloro-1,3-benzothiazol-2-yl)-3-(oxolan-2-yl)propanamide has also been shown to inhibit the interaction between the E1 enzyme and the E2 enzyme in the ubiquitin-proteasome pathway, which is involved in protein degradation. This makes it a promising candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(oxolan-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c15-9-3-5-11-12(8-9)20-14(16-11)17-13(18)6-4-10-2-1-7-19-10/h3,5,8,10H,1-2,4,6-7H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFIZVDSQXDXRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.